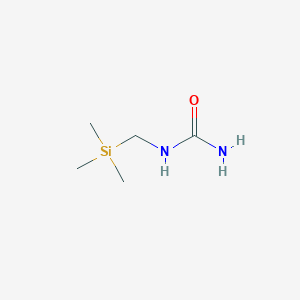

((Trimethylsilyl)methyl)urea

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has become integral to numerous scientific and commercial applications. wikipedia.org These compounds are noted for their unique properties, often exhibiting hydrophobicity, stability in air, and low flammability. wikipedia.org The introduction of a silicon atom into an organic molecule can significantly influence its physical and chemical characteristics. elte.hu Silylation, the process of substituting a hydrogen atom on a heteroatom (like oxygen or nitrogen) with a silyl (B83357) group, is a fundamental technique in this field. colostate.edu This modification can serve various purposes, including the protection of functional groups during chemical synthesis and enhancing the lipophilicity and thermal stability of molecules. researchgate.net Silylated urea (B33335) derivatives, which incorporate a silicon-containing moiety into the urea backbone, represent a significant class of compounds within this domain, offering a rich area for synthetic exploration and application. elte.hucolostate.edu

Significance of the Urea Moiety as a Functional Group

The urea functional group is a cornerstone in medicinal and synthetic chemistry. nih.gov Its structure allows for the formation of stable complexes through hydrogen bonding, a property that is crucial for its role in a variety of drugs and bioactive compounds with a wide range of therapeutic applications. nih.gov The versatility of the urea moiety also makes it a valuable component in the development of new synthetic methodologies. organic-chemistry.org The ability to modify the urea backbone with different substituents allows for the fine-tuning of its chemical and physical properties, leading to the creation of novel molecules with specific functions. ontosight.ai

Overview of N-(Silylmethyl)ureas as a Distinct Structural Class

N-(Silylmethyl)ureas are a specific class of silylated urea derivatives characterized by the presence of a silyl group attached to a methyl group on one of the nitrogen atoms of the urea structure. rcsi.science The synthesis, properties, and structural features of these compounds have been systematically studied. rcsi.science The presence of the trimethylsilyl (B98337) group, in particular, can enhance the stability and reactivity of the molecule. Research has shown that N-(silylmethyl)ureas can exhibit interesting chemical behaviors, including the potential for the silicon atom to become pentacoordinated through an intramolecular dative bond with the carbonyl oxygen of the urea. researchgate.netresearchgate.net This structural feature can significantly influence the reactivity and potential applications of these compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2OSi/c1-9(2,3)4-7-5(6)8/h4H2,1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXJDLBJPSCNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205202 | |

| Record name | ((Trimethylsilyl)methyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-03-6 | |

| Record name | N-[(Trimethylsilyl)methyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Trimethylsilyl)methyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Trimethylsilyl)methyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(trimethylsilyl)methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Silylated Urea Derivatives

Strategies for C-Si and N-Si Bond Formation

The formation of the carbon-silicon (C-Si) and nitrogen-silicon (N-Si) bonds is fundamental to the synthesis of silylated ureas. Various strategies have been developed to achieve this, primarily centered around trans-silylation and the use of reactive chlorosilane precursors.

Trans-silylation Reactions for N-(Silylmethyl)urea Synthesis

Trans-silylation is a key method for preparing N-(silylmethyl)urea derivatives. This process involves the transfer of a silyl (B83357) group from one molecule to another. A notable example is the reaction of N,N′-bis(trimethylsilyl)-N,N′-propylene urea (B33335) with (chloromethyl)dimethylchlorosilane (ClCH2SiMe2Cl). researchgate.netresearchgate.net This reaction leads to the formation of N-chlorodimethylsilylmethyl-N′-trimethylsilyl-N,N′-propylene urea. researchgate.netresearchgate.net Subsequent mild hydrolysis of this product yields N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride. researchgate.netresearchgate.net

Another documented trans-silylation approach involves the reaction of 1,3-bis(trimethylsilyl)tetrahydropyrimidin-2-one with (chloromethyl)-chlorosilanes, such as ClCH2SiMenCl3-n (where n can be 0 or 2), to produce the corresponding 1,3-bis[(chlorosilyl)-methyl]tetrahydropyrimidin-2-ones. researchgate.net These products can then undergo further exchange reactions at the Si-Cl and Si-N bonds to generate a variety of Si-containing tetrahydropyrimidin-2-ones. researchgate.net

Reactions Involving (Chloromethyl)chlorosilanes with Urea Precursors

The reaction of urea or its derivatives with (chloromethyl)chlorosilanes is another important route for synthesizing silylated ureas. For instance, the reaction of chloromethyldimethylchlorosilane (CMDS) with amides can lead to the formation of a 5-membered ring containing a pentacoordinate silicon atom, where substitution occurs at the C-Cl bond. researchgate.net A particularly effective method involves the reaction of trimethylsilyl (B98337) amides with CMDS. researchgate.net

The synthesis of (chloromethyl)dimethylphenylsilane, a precursor for various organosilicon compounds, is often achieved through the reaction of chlorosilanes with Grignard reagents. orgsyn.org For example, chloromethyltrichlorosilane can be reacted with phenylmagnesium bromide to yield (chloromethyl)(triphenyl)silane. These chloromethylated silanes can then be reacted with urea or its derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules like silylated ureas.

Silicon-Mediated Condensation Reactions with Urea

Silicon-mediated condensation reactions are a versatile approach for the synthesis of urea derivatives. Urea can act as a condensation agent, for example, in the prebiotic phosphorylation of uridine, where it facilitates the formation of phosphate (B84403) esters. mdpi.com In the context of silylated compounds, silicon reagents play a crucial role. For instance, the synthesis of mesoporous silica (B1680970) materials can be achieved through the acid-catalyzed hydrolysis and polycondensation of tetraethyl orthosilicate (B98303) (TEOS), using urea as a pore-forming agent. researchgate.net

Application of Trimethylsilyl Reagents as Catalysts in Urea-Based Syntheses

Trimethylsilyl reagents can also function as catalysts in urea-based syntheses. The reaction of urea with hexamethyldisilazane (B44280) (HMDS) to form bis-(trimethylsilyl)urea is significantly accelerated in the presence of certain catalysts. google.com Ammonium (B1175870) salts and basic amine compounds have been shown to be effective catalysts, allowing the reaction to proceed at lower temperatures and with shorter reaction times, while also minimizing the formation of decomposition byproducts like trimethylsilylisocyanate. google.com The use of an excess of HMDS can also drive the reaction to completion and improve yields.

Incorporation of Silyl Groups onto Urea Scaffolds

The direct incorporation of silyl groups onto existing urea scaffolds is a common strategy for preparing N-silylated ureas. This can be achieved through various methods, including direct silylation and reactions with silylating agents.

The reaction of urea with HMDS is a well-established method for producing bis-(trimethylsilyl)urea. google.com This reaction can be conducted in the presence of a catalyst to improve efficiency. google.com The silylation of deactivated diamines with agents like chlorotrimethylsilane (B32843) (Cl-TMS) in situ has also been shown to be an effective method for preparing high molecular weight poly(urethane-urea)s. csic.es This approach avoids the need to isolate the silylated diamines, which can be difficult to handle. csic.es

The protection of functional groups is another important application of silyl group incorporation. For example, t-butyldimethylsilyl chloride (TBSCl) can be used to protect hydroxyl groups in uracil (B121893) derivatives before subsequent carbamoylation reactions. rsc.org The silyl protecting group can then be removed using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org

Table 1: Summary of Synthetic Methods for N-Silylated Urea Derivatives

| Method | Reactants | Products | Key Features | References |

| Trans-silylation | N,N′-bis(trimethylsilyl)-N,N′-propylene urea, (chloromethyl)dimethylchlorosilane | N-chlorodimethylsilylmethyl-N′-trimethylsilyl-N,N′-propylene urea | Transfer of a silyl group. | researchgate.netresearchgate.net |

| Trans-silylation | 1,3-bis(trimethylsilyl)tetrahydropyrimidin-2-one, (chloromethyl)-chlorosilanes | 1,3-bis[(chlorosilyl)-methyl]tetrahydropyrimidin-2-ones | Formation of Si-containing heterocycles. | researchgate.net |

| Reaction with Chlorosilanes | Trimethylsilyl amides, Chloromethyldimethylchlorosilane | 5-membered ring with pentacoordinate silicon | Formation of cyclic silylated ureas. | researchgate.net |

| Catalytic Silylation | Urea, Hexamethyldisilazane, Ammonium salt catalyst | Bis-(trimethylsilyl)urea | Catalytic process improves reaction conditions and yield. | google.com |

| In Situ Silylation | Deactivated diamines, Chlorotrimethylsilane | Poly(urethane-urea)s | Avoids isolation of sensitive silylated intermediates. | csic.es |

| Protection Group Strategy | Uracil derivatives, t-butyldimethylsilyl chloride | Silyl-protected uracil derivatives | Temporary protection of functional groups. | rsc.org |

Silylation of Amide and Amine Functionalities in Urea Derivatives

The direct silylation of the amide and amine functionalities present in urea and its derivatives is a common approach to introduce silyl groups. This process typically involves the reaction of the urea compound with a silylating agent.

One general method for the trimethylsilylation of amides and amines involves reacting the substrate with trimethylchlorosilane in the presence of a base like pyridine (B92270) or triethylamine. gelest.com The base serves to neutralize the hydrogen chloride that is generated as a byproduct. The reaction can be carried out in an inert solvent, or the amine itself can be used as the solvent. For amides and amines, heating the reaction mixture to reflux for an extended period, such as 16 hours, may be necessary to achieve complete silylation. gelest.com

Silylamines are also effective reagents for the silylation of various functional groups, including alcohols, amines, amino acids, amides, and ureas. researchgate.net For instance, dimethylaminotrimethylsilane is particularly useful for converting amino acid hydrochlorides directly into their silylated forms. researchgate.net Trimethylsilylimidazole is a highly reactive silylating agent, especially for hydroxyl groups in carbohydrates. researchgate.net A general procedure using silylamines involves reacting the substrate with a slight excess of the silylating reagent in a solvent at elevated temperatures (60-70°C) for a short duration (15 minutes). researchgate.net

The derivatization of amides through silylation is a valuable technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nasa.gov Silylation increases the volatility and thermal stability of the otherwise polar and less volatile amides, allowing for better separation and detection. nasa.gov N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) has been identified as an effective silylating agent for aliphatic amides and urea. nasa.gov

Recent research has also explored the synthesis of new silylated and N-Si-N bridged urea derivatives by reacting diisocyanates with aminotrimethylsilanes and diaminodimethylsilanes. nih.govresearcher.life These reactions have been found to be influenced by steric and electronic factors, with insertion into aliphatic aminosilanes being more favorable for primary amino groups over secondary ones. nih.govresearcher.life

Use of N,N-Bis(trimethylsilyl)urea (BSU) and Related Silylating Agents

N,N'-Bis(trimethylsilyl)urea (BSU) is a prominent and versatile silylating agent used in organic synthesis. chemimpex.comsigmaaldrich.comtnjchem.compowerchemical.net It is particularly effective for introducing trimethylsilyl groups onto various functional groups, thereby enhancing the stability and reactivity of the target molecules. chemimpex.com BSU is considered an ideal silylating protective agent in the synthesis of β-lactam antibiotics. tnjchem.com

BSU is utilized for the silylation of alcohols and carboxylic acids. sigmaaldrich.com In a typical procedure for silylating alcohols, two equivalents of BSU are reacted with one equivalent of the alcohol in an inert solvent. gelest.com This reaction is generally fast for primary and secondary alcohols but slower for tertiary alcohols. gelest.com BSU is also employed in the preparation of silicon-containing polymers and materials, which have applications in electronics and coatings. chemimpex.com In analytical chemistry, it serves as a derivatizing agent for polar compounds in gas chromatography, improving detection sensitivity and resolution. chemimpex.com

Other related silylating agents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gelest.com BSA can function not only as a silylating reagent but also as a reaction solvent in certain syntheses. researchgate.netresearchgate.net For example, a solvent-free catalytic synthesis of ureas from amines and carbon dioxide has been demonstrated using an air-stable NH4VO3 catalyst with BSA. researchgate.net BSTFA offers the advantage of producing a liquid byproduct, trifluoroacetamide, which can be easier to remove than the solid byproducts from other silylating agents. gelest.com

The table below summarizes some common silylating agents and their applications in the synthesis of silylated urea derivatives.

| Silylating Agent | Abbreviation | Typical Application | Reference |

| Trimethylchlorosilane | TMCS | Silylation of amides and amines in the presence of a base. | gelest.com |

| N,N'-Bis(trimethylsilyl)urea | BSU | Silylation of alcohols, carboxylic acids, and as a protecting agent. | gelest.comchemimpex.comsigmaaldrich.comtnjchem.compowerchemical.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylation of alcohols and as a solvent in urea synthesis. | gelest.comresearchgate.netresearchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilylation of alcohols. | gelest.com |

| Trimethylsilylimidazole | TMSI | Silylation of carbohydrate hydroxyl groups. | researchgate.net |

| N-methyl-trimethylsilyl trifluoroacetamide | MSTFA | Derivatization of aliphatic amides and urea for GC-MS analysis. | nasa.gov |

Radiochemical Synthesis of Silylated Ureas

The synthesis of radiolabeled compounds is essential for various applications, particularly in medical imaging techniques like Positron Emission Tomography (PET). Organosilicon precursors have emerged as valuable tools in the rapid and efficient synthesis of ¹¹C-labeled ureas. The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates fast and high-yielding radiolabeling methods. researchgate.net

Synthesis of ¹¹C-Ureas via Organosilicon Precursors and ¹¹CO₂/¹¹CO

Organosilicon compounds serve as effective precursors for the incorporation of carbon-11 from labeled carbon dioxide ([¹¹C]CO₂) or carbon monoxide ([¹¹C]CO). nih.gov

One method for synthesizing [¹¹C]urea involves the reaction of lithium bis(trimethylsilyl)amide (LBTMSA) with [¹¹C]CO₂. nih.gov This reaction proceeds at 65 °C for 5 minutes to form a ¹¹C-carbodiimide intermediate via a ¹¹C-isocyanate. Subsequent hydrolysis of the ¹¹C-carbodiimide with an aqueous solution of ammonium chloride yields [¹¹C]urea with radiochemical yields (RCY) of 55–70% within 16 minutes. nih.gov

The synthesis of unsymmetrical ¹¹C-ureas can be achieved by activating a carbamate (B1207046) intermediate, formed from an amine and [¹¹C]CO₂, with reagents like phosphorus oxychloride (POCl₃). harvard.edu Careful control of the reaction conditions allows for the selective formation of unsymmetrical products. harvard.edu Another approach to generating ¹¹C-isocyanates is the condensation of phosphinimines with [¹¹C]CO₂. harvard.edu

The use of [¹¹C]CO has also been explored for the synthesis of ¹¹C-hydroxyureas. This involves the coupling of a silylazide and a (silyl)hydroxylamine in the presence of a transition metal catalyst, such as a rhodium complex. nih.gov For instance, the reaction of trimethylsilyl azide (B81097) and O-(trimethylsilyl)hydroxylamine with [¹¹C]CO in the presence of [RhCl(cod)]₂ and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) yields [¹¹C]hydroxyurea. nih.gov

A summary of different approaches for the synthesis of ¹¹C-ureas is presented in the table below.

| ¹¹C Source | Precursor(s) | Key Reagents/Catalysts | Product | Reference |

| [¹¹C]CO₂ | Lithium bis(trimethylsilyl)amide (LBTMSA) | Aqueous NH₄Cl | [¹¹C]Urea | nih.gov |

| [¹¹C]CO₂ | Aliphatic/Aromatic Amines | DBU, Mitsunobu reagents | Asymmetric [¹¹C]Ureas | rsc.org |

| [¹¹C]CO₂ | Amine | POCl₃ | Unsymmetrical [¹¹C]Ureas | harvard.edu |

| [¹¹C]CO | Trimethylsilyl azide, O-(trimethylsilyl)hydroxylamine | [RhCl(cod)]₂, dppe | [¹¹C]Hydroxyurea | nih.gov |

| [¹¹C]CO | Phenylazide, O-(trimethylsilyl)hydroxylamine | [RhCl(cod)]₂, dppe | 1-Hydroxy-3-phenyl[¹¹C]urea | nih.gov |

Intermediate Formation in Radiosynthetic Pathways

The formation of specific intermediates is critical in the radiosynthesis of silylated ureas. In the reaction of lithium bis(trimethylsilyl)amide with [¹¹C]CO₂, a key intermediate is the ¹¹C-isocyanate, which rapidly rearranges to a ¹¹C-carbodiimide. nih.gov This carbodiimide (B86325) is then hydrolyzed to produce the final [¹¹C]urea product. nih.gov

In the synthesis of ¹¹C-N-methylamines from [¹¹C]CO₂ and trimethylsilyl amines, a ¹¹C-silyl carbamate is formed as an intermediate. nih.gov This intermediate is subsequently reduced by lithium aluminum hydride to yield the desired tertiary ¹¹C-N-methylamine. nih.gov

The synthesis of 5,5-disubstituted hydantoins through a tandem amination-intramolecular arylation of silyl ketene (B1206846) acetals involves the formation of a silylated addition product. rsc.org This intermediate, an N-amino-N'-aryl urea derivative, then undergoes base-promoted intramolecular arylation to form the hydantoin (B18101) ring. rsc.org

Green Chemistry Principles in Silylated Urea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of silylated ureas to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and reaction conditions.

Exploration of Sustainable Solvent Systems

A significant focus in green chemistry is the replacement of hazardous and volatile organic solvents with more sustainable alternatives.

Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea (ChCl/urea), have emerged as promising green reaction media. researchgate.netresearcher.lifemdpi.comresearchgate.net These solvents are biodegradable, non-toxic, and can be used for the silylation of alcohols to form silyl ethers. mdpi.com The silylation can be achieved using various silylating agents like trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and t-butyldimethylsilyl chloride (TDSCl) in this DES. mdpi.com The use of ChCl/urea as a solvent avoids the need for toxic organic solvents and catalysts. mdpi.com

Cyrene™ (dihydrolevoglucosenone) is another bio-based solvent that has been successfully used in various chemical transformations, including urea synthesis. nih.gov It serves as a more sustainable alternative to traditional dipolar aprotic solvents. nih.gov

Solvent-free reaction conditions represent an ideal green chemistry approach. A notable example is the catalytic synthesis of ureas from amines and carbon dioxide using an oxovanadium(V) catalyst with N,O-bis(trimethylsilyl)acetamide (BSA) acting as both the silylating reagent and the reaction medium. researchgate.net This method operates under atmospheric pressure and avoids the use of any additional solvent. researchgate.net

The use of water as a solvent is also a key aspect of green chemistry. An "on-water" synthesis of unsymmetrical (thio)ureas from (thio)isocyanates and amines has been developed, offering a sustainable and chemoselective method with simple product isolation. organic-chemistry.org Furthermore, an efficient conversion of carbon monoxide into urea has been demonstrated in an aqueous ammonia (B1221849) solution, highlighting the potential of water as a green solvent in urea synthesis. peerj.com

The table below summarizes some sustainable solvent systems used in silylated urea synthesis.

| Sustainable Solvent/Condition | Application | Advantages | Reference |

| Choline chloride/urea (DES) | Silylation of alcohols | Biodegradable, non-toxic, avoids hazardous solvents and catalysts | researchgate.netresearcher.lifemdpi.comresearchgate.net |

| Cyrene™ | Urea synthesis | Bio-based, sustainable alternative to dipolar aprotic solvents | nih.gov |

| Solvent-free (using BSA) | Catalytic synthesis of ureas | No additional solvent needed, atmospheric pressure | researchgate.net |

| Water | Synthesis of unsymmetrical (thio)ureas | Sustainable, simple product isolation | organic-chemistry.org |

| Aqueous ammonia solution | Urea synthesis from carbon monoxide | Green solvent, efficient conversion | peerj.com |

Environmental Impact of Synthetic Routes

The environmental footprint of synthetic methodologies for producing N-silylated urea derivatives, including ((trimethylsilyl)methyl)urea, is a critical consideration in modern chemical manufacturing. The assessment of this impact revolves around several key factors: the nature of the raw materials, the type of solvents employed, energy consumption, and the generation of waste and byproducts.

Traditional synthetic routes for silylated ureas often involve reagents and solvents with significant environmental, health, and safety (EHS) concerns. For instance, a common pathway to produce silylated ureas is the reaction of urea or its derivatives with silylating agents. One such method involves the reaction of urea with hexamethyldisilazane. google.com This process, while effective, releases ammonia gas as a byproduct. If not properly contained and repurposed, the release of ammonia into the atmosphere can contribute to air pollution and ecosystem disruption. One patented method for a related compound, urea propyl triethoxysilane, captures the ammonia byproduct with dilute hydrochloric acid, forming an aqueous solution of ammonium chloride, which can be used as an agricultural fertilizer. google.com This approach turns a potential pollutant into a useful product, aligning with the principles of a circular economy.

The choice of solvent is a major contributor to the environmental impact of these syntheses. Historically, hydrocarbons like benzene (B151609) and toluene, chlorinated hydrocarbons, and various ethers have been used. environmentclearance.nic.in Many of these are classified as volatile organic compounds (VOCs), which contribute to air pollution and often have significant human health risks. acs.org Recent legislative changes and a growing environmental consciousness have spurred research into more sustainable alternatives. acs.org

"Green chemistry" principles are increasingly being applied to mitigate these environmental concerns. nih.govpaperpublications.org This includes the use of less hazardous solvents or, ideally, solvent-free reaction conditions. nih.gov A significant advancement in this area is the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea. researchgate.netresearchgate.netcore.ac.uk These solvents are often biodegradable, non-toxic, have low volatility, and can be recycled, offering a much greener profile compared to traditional organic solvents. researchgate.netresearchgate.netcore.ac.uk The use of a choline chloride/urea DES has been reported as an environmentally benign medium for the silylation of alcohols and phenols, a related reaction type. researchgate.net This approach offers high yields, operational simplicity, and short reaction times while avoiding hazardous solvents and catalysts. researchgate.net

Energy consumption is another major factor in the life cycle assessment of chemical production. researchgate.netrsc.org The chemical manufacturing sector is a significant consumer of energy, with natural gas and electricity being the primary sources. statcan.gc.caeia.gov Syntheses that require high temperatures and long reaction times, which can be the case for some silylation reactions, have a correspondingly high energy demand and associated carbon footprint. google.comwikipedia.orgresearchgate.net The development of more efficient catalytic systems can reduce reaction temperatures and times, thereby minimizing energy consumption. google.com For example, using catalytic amounts of ammonium salts can improve the efficiency of the reaction between urea and hexamethyldisilazane. google.com

Below is a data table summarizing the environmental considerations for different synthetic approaches to N-silylated ureas.

| Parameter | Traditional Synthesis (e.g., using Hexamethyldisilazane in Toluene) | Greener Synthesis (e.g., using DES) |

| Solvent | Toluene, Benzene, Chlorinated Hydrocarbons (VOCs, often toxic) acs.org | Deep Eutectic Solvents (e.g., Choline Chloride/Urea) (Biodegradable, low toxicity, recyclable) researchgate.netresearchgate.net |

| Byproducts | Ammonia gas (potential air pollutant) | Minimal, or byproducts are contained within the recyclable solvent system |

| Waste Stream | Contaminated organic solvents, potential for ammonium salt waste if scrubbed google.com | Recyclable solvent reduces waste; often aqueous and less hazardous workup |

| Energy Use | Can require elevated temperatures (70°C to 130°C) and prolonged reaction times, leading to higher energy consumption google.com | Often proceeds at room temperature or with mild heating, reducing energy demand researchgate.net |

| Catalyst | May require catalysts like ammonium salts google.com | Can be catalyst-free, simplifying the process and purification researchgate.net |

| Overall EHS Impact | Higher, due to hazardous materials, waste generation, and energy use acs.org | Lower, aligning with green chemistry principles of sustainability and waste prevention nih.gov |

Chemical Reactivity and Mechanistic Investigations of N Silylated Ureas

Reactivity of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group, while often used for its chemical inertness and as a protecting group, exhibits distinct reactivity under specific conditions. wikipedia.org Its behavior in ((trimethylsilyl)methyl)urea is crucial to understanding the compound's stability and synthetic utility.

The stability of this compound is significantly impacted by the presence of water. The compound is moisture-sensitive and can undergo hydrolysis, which involves the cleavage of the silicon-carbon bond. In aqueous environments, the primary hydrolysis pathway leads to the formation of methylurea (B154334) and trimethylsilanol (B90980). This susceptibility necessitates the use of anhydrous conditions and inert atmospheres (such as N₂ or Ar) during its synthesis, storage, and handling to maintain its structural integrity.

The rate and favorability of hydrolysis are influenced by the pH of the medium. In acidic conditions (pH 1.5), for instance, the hydrolysis of related silyl (B83357) ethers is favored, while subsequent condensation reactions are slowed. rsc.org This principle suggests that the stability of the Si-C bond in this compound is lowest in protic, particularly aqueous, environments.

| Environment | Stability Considerations | Primary Degradation Products |

|---|---|---|

| Aqueous Media (Varying pH) | Low stability; compound is moisture-sensitive and prone to hydrolytic cleavage of the Si-C bond. | Methylurea, Trimethylsilanol |

| Anhydrous Non-polar Solvents (e.g., THF, DCM) | Enhanced stability, but prolonged storage should be avoided. Anhydrous conditions are recommended. | Minimal degradation under inert atmosphere. |

Beyond hydrolysis, the silicon-carbon bond in silylated compounds can be cleaved by various reagents. This reactivity provides a pathway for functional group transformation at the carbon previously attached to the silicon.

Acid-Mediated Cleavage : Strong acids, such as trifluoroacetic acid, can facilitate the cleavage of Si-C bonds. rsc.org In highly hindered organosilicon compounds, this reaction can proceed at a significant rate, often involving proton transfer to the carbon atom as the rate-determining step. rsc.org

Lewis Acid-Mediated Cleavage : In the presence of certain Lewis acids like GaCl₃ or AgOTf (silver triflate), a methyl group from the trimethylsilyl substituent can be exchanged for a halide or pseudohalide. uni-rostock.de This demonstrates that the Si-C bonds within the TMS group itself can be reactive under specific catalytic conditions.

Transition Metal-Mediated Cleavage : Palladium salts, such as Pd(OAc)₂ or Li₂PdCl₄, are capable of selectively cleaving Si-C bonds, particularly in aryl- and benzyl-trimethylsilyl compounds. uu.nl This reaction is often intramolecular and provides a regioselective method for forming organopalladium complexes, which are valuable intermediates in cross-coupling reactions. uu.nl

| Reagent Type | Example Reagent | Reaction Description |

|---|---|---|

| Protic Acids | Trifluoroacetic Acid (CF₃CO₂H) | Promotes cleavage of the Si-C bond, often via protonation. rsc.org |

| Lewis Acids | Silver Triflate (AgOTf) | Can induce a methyl/triflate exchange on the TMS group. uni-rostock.de |

| Transition Metals | Palladium(II) Acetate (Pd(OAc)₂) | Enables highly selective intramolecular cleavage to form organopalladium complexes. uu.nl |

Trans-silylation is a process where a silyl group is transferred from one molecule to another. In the context of N-silylated ureas, this reaction can be used to synthesize new silylated structures. For example, N,N′-bis(trimethylsilyl)-N,N′-propylene urea (B33335) can undergo a trans-silylation reaction with chloromethyldimethylchlorosilane (ClCH₂SiMe₂Cl). researchgate.net In this reaction, one of the trimethylsilyl groups is exchanged for a chlorodimethylsilylmethyl group, yielding a new silylated urea derivative. researchgate.net This type of reactivity highlights the dynamic nature of the Si-N bond and its utility in creating more complex organosilicon compounds. Silylated ureas and amides are generally more effective silylating agents than silylamines because the presence of the carbonyl group weakens the (p-d)π interaction between nitrogen and silicon, making the silicon atom more susceptible to nucleophilic attack. wmich.edu

Reactivity of the Urea Functionality within Silylated Architectures

The urea moiety possesses nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to participate in a variety of reactions. The presence of the bulky and electron-donating trimethylsilylmethyl group can modulate this reactivity.

The nitrogen atoms of the urea group can act as nucleophiles. To enhance their nucleophilicity, a strong base such as sodium hydride (NaH) can be used to deprotonate the urea, generating a urea anion. semanticscholar.org This anion is a potent nucleophile capable of participating in substitution reactions. For instance, urea anions can readily engage in oxidative nucleophilic substitution of hydrogen (SNH) with electron-deficient heterocycles like 1,3,7-triazapyrenes, forming amino-substituted products. semanticscholar.org This demonstrates that the urea functionality within a molecule like this compound can serve as a source of nitrogen for C-N bond formation.

The conjugate addition of nucleophiles to activated alkynes, known as the Michael reaction, is a powerful bond-forming strategy. acs.org Amine-based nucleophiles are particularly effective in these transformations, suggesting that the urea nitrogens in this compound could potentially add to α,β-unsaturated systems under appropriate conditions. acs.org

The bifunctional nature of the urea group makes it an excellent component in cyclization reactions for the synthesis of heterocyclic compounds.

Intramolecular Cyclization : The reaction of amides with reagents like chloromethyldimethylchlorosilane can lead to the formation of five-membered heterocyclic rings. researchgate.net In these structures, an intramolecular dative bond can form between the carbonyl oxygen of the amide (or urea) and the silicon atom, resulting in a pentacoordinate silicon center. researchgate.net This type of cyclization demonstrates a cooperative interaction between the urea functionality and a reactive silyl group on the same molecule.

Intermolecular Cyclization/Condensation : Ureas can react with 1,2-dicarbonyl compounds, such as butane-2,3-dione (diacetyl), in acidic solution to form heterocyclic systems like 4-imidazolin-2-ones. rsc.org These reactions involve the condensation of the N-H groups of the urea with the carbonyl groups of the diketone, followed by cyclization and dehydration to yield the final heterocyclic product. rsc.org Such pathways offer a route to complex bicyclic structures from simple urea precursors.

Role of Intramolecular Interactions in Reactivity

The spatial arrangement of the silyl group relative to the carbonyl oxygen in N-silylated ureas is a critical determinant of their chemical reactivity. This proximity can lead to through-space interactions that modulate the electronic character of the molecule and facilitate unique reaction pathways.

The close proximity of the silicon atom to the carbonyl oxygen in N-silylated ureas can significantly influence reaction rates and favor specific mechanistic pathways. This interaction, often referred to as a non-bonding or dative interaction, can be considered a preliminary step towards the formation of a hypervalent silicon intermediate. Research on related N-silylated carboxamide derivatives has demonstrated a strong correlation between the intramolecular Si···O distance and the rate of solvolysis. A shorter Si···O distance generally leads to a significant increase in reaction rates, sometimes by as much as three orders of magnitude. researchgate.net

This rate enhancement is attributed to the stabilization of the transition state through the partial formation of a Si-O bond. The intramolecular interaction effectively pre-organizes the molecule for subsequent reaction steps, lowering the activation energy barrier. For this compound, the flexibility of the methylene (B1212753) linker allows the trimethylsilyl group to approach the carbonyl oxygen, creating a favorable geometry for such an interaction. This proximity can facilitate reactions such as hydrolysis, alcoholysis, or other nucleophilic attacks at the silicon or carbonyl carbon by stabilizing developing charges in the transition state.

The Si···O interaction can also dictate the reaction pathway. For instance, in reactions where a choice between intermolecular and intramolecular pathways exists, a short Si···O distance can strongly favor the intramolecular route. This can lead to cyclization reactions or intramolecular rearrangements that might not be observed in analogous compounds where such an interaction is sterically hindered or absent.

Table 1: Correlation of Si···O Distance with Relative Reaction Rates in N-Silylated Amide Derivatives (Illustrative Data)

| Compound Family | Average Si···O Distance (Å) | Relative Rate Constant (k_rel) |

| Acyclic Analogs | > 3.0 | 1 |

| Medium-Ring Systems | 2.5 - 2.8 | 10 - 100 |

| Constrained Cyclic Systems | < 2.5 | 100 - 1000 |

Note: The data in the table is illustrative and based on trends observed in related N-silylated amide systems to demonstrate the principle of Si···O proximity influencing reactivity.

A key feature of the chemistry of N-silylated ureas is the ability of the silicon atom to expand its coordination sphere beyond the typical four bonds, forming hypervalent intermediates. researchgate.net These species, which are often transient, play a crucial role in the mechanisms of many reactions involving these compounds. The formation of a hypervalent silicon intermediate, typically a pentacoordinate species, is facilitated by the intramolecular interaction with the carbonyl oxygen or by an external nucleophile. u-tokyo.ac.jpprinceton.edu

In the case of this compound, the intramolecular Si···O interaction can be considered the initial step in the formation of a pentacoordinate silicon species. This intermediate is generally trigonal bipyramidal in geometry, with the oxygen and another nucleophile occupying the axial positions. The formation of such an intermediate significantly increases the nucleophilicity of the groups attached to the silicon and can also activate the silicon center towards further reaction. u-tokyo.ac.jp

The reactivity of these hypervalent intermediates is markedly different from their tetracoordinate precursors. The bonds to the silicon in a pentacoordinate state are generally longer and more labile, making them more susceptible to cleavage. This enhanced reactivity is a cornerstone of many synthetic applications of organosilicon compounds. For instance, the formation of a hypervalent intermediate can facilitate the transfer of a group from the silicon to another atom or can lead to the cleavage of the Si-C or Si-N bond. researchgate.net The high nucleophilicity of these intermediates is a key factor in their role in various chemical transformations. u-tokyo.ac.jp

Mechanistic Elucidation of Reactions

Understanding the detailed mechanisms of reactions involving this compound requires the identification of key intermediates and the characterization of transition states. A combination of experimental techniques and computational modeling provides a comprehensive picture of the reaction pathways.

Experimental and computational studies on N-silylated compounds have led to the identification of several key reactive intermediates that govern their chemical transformations.

Pentacoordinate Silicon: As discussed previously, pentacoordinate silicon species are central to the reactivity of N-silylated ureas. Their transient nature often makes direct observation challenging, but their existence is strongly supported by kinetic data, product analysis, and computational modeling. princeton.edu These intermediates are characterized by a silicon atom with five substituents, often in a trigonal bipyramidal geometry. u-tokyo.ac.jp

Isocyanates: The thermal or chemically induced decomposition of N-silylated ureas can lead to the formation of isocyanates. This typically occurs through a retro-hydrocyanation type of reaction, where the silyl group facilitates the elimination of a molecule of amine to generate the highly reactive isocyanate functionality. The trimethylsilyl group can act as a leaving group, and the stability of the resulting trimethylsilanol drives the reaction forward in the presence of moisture.

Carbodiimides: Under certain conditions, particularly at elevated temperatures, the decomposition of silylated ureas can also yield carbodiimides. This pathway can be envisioned as the elimination of a molecule of water or silanol (B1196071) from two molecules of the silylated urea, leading to the formation of the N=C=N functionality.

The interplay between these intermediates is often complex and dependent on the specific reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents.

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving N-silylated ureas. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the mapping of potential energy surfaces, which can identify the most likely reaction pathways and the structures of transient species like transition states and intermediates. researchgate.netfossee.infiveable.me

For reactions of this compound, computational studies can provide valuable insights into:

The energetics of the intramolecular Si···O interaction and its influence on the molecular geometry.

The structure and stability of potential pentacoordinate silicon intermediates.

The energy barriers associated with different reaction pathways, allowing for the prediction of the most favorable route.

The geometries of transition states, which are the highest energy points along the reaction coordinate. Characterizing these structures is crucial for understanding the factors that control the reaction rate. researchgate.netfiveable.me

By calculating the energy differences between reactants, intermediates, transition states, and products, computational models can predict reaction feasibility and selectivity. These theoretical findings, when correlated with experimental observations, provide a robust understanding of the reaction mechanism.

Table 2: Illustrative Calculated Energy Profile for a Reaction Involving a Pentacoordinate Silicon Intermediate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Formation of Intermediate) | +15 |

| Pentacoordinate Silicon Intermediate | +5 |

| Transition State 2 (Product Formation) | +20 |

| Products | -10 |

Note: This table provides a hypothetical energy profile to illustrate the type of data obtained from computational studies of reaction pathways.

The experimentally determined rate law, which expresses the reaction rate as a function of the concentrations of the reactants, provides crucial clues about the species involved in the rate-determining step. For instance, if the reaction rate is found to be dependent on the concentration of a nucleophile, it suggests that the nucleophile is involved in or before the slowest step of the reaction.

By combining kinetic data with the mechanistic possibilities suggested by computational studies and the identification of intermediates, a comprehensive picture of the reaction mechanism can be constructed. For example, if a reaction is proposed to proceed through a pentacoordinate silicon intermediate, kinetic studies can help to determine whether the formation of this intermediate or its subsequent decomposition is the rate-determining step. epfl.chkhanacademy.orgkhanacademy.org

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Elucidation

Comprehensive searches of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of ((trimethylsilyl)methyl)urea.

There is no published single-crystal X-ray diffraction data for this compound. As a result, key bond parameters such as bond lengths and angles, as well as the specific solid-state conformation of the molecule, remain undetermined.

While the potential for the formation of an intramolecular dative bond between the carbonyl oxygen and the silicon atom (C=O→Si) has been noted in the broader class of N-(silylmethyl)ureas, there is no specific experimental or theoretical analysis confirming or characterizing such a bond in this compound. researchgate.net

Solution-State Structural Analysis

Detailed multinuclear NMR spectroscopic studies and associated computational analyses for this compound are not available in the current body of scientific literature.

No specific experimental ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound have been reported. Such data is essential for determining the solution-state structure and understanding the dynamic behavior of the molecule.

In the absence of both experimental NMR data and computational studies on this compound, a correlation between experimental and calculated NMR chemical shifts cannot be established.

Vibrational Spectroscopy for Bonding and Conformational Studies

There is a lack of published research detailing the vibrational (infrared and Raman) spectra of this compound. Therefore, an analysis of its bonding and conformational properties based on vibrational spectroscopy cannot be provided at this time.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its urea (B33335) and trimethylsilyl (B98337) moieties.

The vibrations within a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). wikieducator.orgyoutube.com The urea portion of the molecule, -NH-C(O)-NH-, gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) group's stretching vibration is strong and appears around 1700 cm⁻¹. docbrown.info Additionally, N-H bending vibrations and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the compound. docbrown.inforesearchgate.net

The trimethylsilyl (TMS) group, -Si(CH₃)₃, also exhibits characteristic vibrational modes. The Si-C bonds and the C-H bonds within the methyl groups produce distinct peaks. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups are typically observed around 2960 cm⁻¹ and 2850 cm⁻¹. The Si-C stretching vibrations are found in the 600-800 cm⁻¹ range. The presence of these bands confirms the incorporation of the trimethylsilyl group into the urea structure.

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3600 |

| C-H (in CH₃) | Asymmetric/Symmetric Stretching | ~2960 / ~2850 |

| C=O (Amide I) | Stretching | ~1700 |

| N-H | Bending (Amide II) | 1650 - 1600 |

| C-N | Stretching | 1450 - 1150 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Electronic Properties and Surface Interactions

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Electronic Properties and Surface Interactions

Raman spectroscopy provides complementary information to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. wikipedia.org For molecules with a center of symmetry, Raman and IR spectroscopy can be mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes can be active in both spectra.

The Raman spectrum of this compound would show peaks corresponding to the same fundamental vibrations as in the IR spectrum, but their relative intensities can differ significantly. For instance, the symmetric N-C-N stretching vibration in urea, which is a strong band in the Raman spectrum, appears around 1004 cm⁻¹. researchgate.net This peak is a key indicator of the urea backbone.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. researchgate.netnih.gov SERS is particularly useful for studying surface interactions and detecting trace amounts of an analyte. researchgate.netresearchgate.net Due to its weak Raman scattering cross-section, detecting urea at low concentrations can be challenging. nih.gov However, SERS has been successfully used for the analysis of urea in biological fluids. researchgate.net For this compound, SERS could be employed to investigate its adsorption behavior on different surfaces. The interaction of the urea's oxygen or nitrogen atoms, or the silicon atom, with the metal surface would likely lead to enhancements and shifts in the corresponding vibrational bands, providing insights into the molecule's orientation and binding mechanism at the surface. silmeco.com

Mass Spectrometry for Fragmentation Analysis in Research Contexts

Detailed Study of Fragmentation Pathways of Trimethylsilyl Derivatives

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule is ionized in a mass spectrometer, typically through electron ionization (EI), it often fragments into smaller, characteristic ions. sci-hub.se The study of these fragmentation patterns is crucial for structure elucidation. nih.gov

Trimethylsilyl (TMS) derivatives are widely used in gas chromatography-mass spectrometry (GC-MS) to increase the volatility of polar compounds. researchgate.netyoutube.com The fragmentation of TMS derivatives follows well-established pathways. nih.gov A hallmark of TMS compounds is the presence of a strong peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. researchgate.net

For this compound, the molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the silicon atom and the methylene (B1212753) group would generate the stable [Si(CH₃)₃]⁺ ion at m/z 73.

Cleavage of the Trimethylsilyl Group: Loss of a methyl radical (CH₃•) from the molecular ion would result in an [M-15]⁺ ion.

Fragmentation of the Urea Moiety: The urea portion of the molecule can also fragment. For example, cleavage of the C-N bond can occur, leading to various fragment ions.

Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements can also occur, leading to characteristic fragment ions. For instance, ions at m/z 147, resulting from rearrangements involving the TMS group, are often observed in the mass spectra of bifunctional TMS derivatives. nih.govjst.go.jp

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

Application in Reaction Monitoring (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal tool for monitoring the progress of chemical reactions. nih.gov

In the context of this compound, GC-MS can be used to:

Monitor its formation: By taking aliquots from a reaction mixture over time, the appearance and increase in the intensity of the peak corresponding to this compound can be tracked. The retention time in the GC column and the characteristic mass spectrum would confirm its identity.

Monitor its consumption: If this compound is used as a reactant, its disappearance can be monitored, along with the appearance of product peaks.

Identify byproducts: GC-MS is also effective in identifying any side products that may form during the reaction, aiding in reaction optimization.

The use of derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common in GC-MS to enhance the volatility of analytes. researchgate.net However, since this compound already contains a silyl (B83357) group, it may be sufficiently volatile for direct GC-MS analysis without further derivatization.

Applications in Organic Synthesis and Catalysis

N-Silylated Ureas as Reagents and Protecting Group Precursors

N-silylated ureas, including ((trimethylsilyl)methyl)urea, are versatile reagents in organic synthesis, primarily utilized for the introduction of silyl (B83357) groups onto various functional groups. This process, known as silylation, is a common strategy for protecting reactive functionalities such as hydroxyl and carboxyl groups during multi-step syntheses. The reactivity of N-silylated ureas can be attributed to the labile silicon-nitrogen bond, which facilitates the transfer of the silyl group to a nucleophilic substrate.

N-silylated ureas serve as effective silylating agents for a wide range of hydroxy-containing compounds, including alcohols and carboxylic acids. The silylation of these functional groups converts them into their corresponding silyl ethers and silyl esters, respectively. This transformation is highly valuable as it masks the acidic proton of the hydroxyl or carboxyl group, preventing it from interfering with subsequent reactions carried out under basic or nucleophilic conditions. wikipedia.orgunishivaji.ac.in

The general mechanism for the silylation of an alcohol with an N-silylated urea (B33335) involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silyl urea. This is often facilitated by the protonation of the urea nitrogen, increasing the electrophilicity of the silicon atom. The reaction proceeds through a transition state where the silyl group is transferred from the urea to the alcohol, resulting in the formation of a silyl ether and the corresponding urea byproduct. unishivaji.ac.in Silylamines and silylated amides are also effective for this purpose, with bis(trimethylsilyl)amides being particularly potent silylating agents. wmich.edu

A variety of silylating agents derived from urea have been developed, each with distinct reactivity and selectivity. For instance, the choice of the silyl group (e.g., trimethylsilyl (B98337), triethylsilyl) and the substituents on the urea nitrogen can influence the efficiency and selectivity of the silylation reaction.

| Substrate | Silylating Agent | Product | Reference |

| Primary Alcohol | N,N'-Bis(trimethylsilyl)urea | Alkyl silyl ether | researchgate.net |

| Carboxylic Acid | N,N'-Bis(trimethylsilyl)urea | Silyl ester | researchgate.net |

| Phenol | Hexamethyldisilazane (B44280) (related silylating agent) | Aryl silyl ether | researchgate.net |

This table presents examples of silylation reactions on different substrates.

Beyond their role as protecting group precursors, N-silylated ureas can be instrumental in the synthesis of amides and esters from carboxylic acids. The initial reaction of a carboxylic acid with an N-silylated urea generates a reactive silyl ester intermediate in situ. core.ac.uk This silyl ester is more susceptible to nucleophilic attack than the parent carboxylic acid.

For the synthesis of amides, the in situ generated silyl ester can readily react with a primary or secondary amine to form the desired amide bond, with the liberation of a silanol (B1196071) byproduct. This method provides a mild and efficient alternative to traditional amide synthesis protocols that often require harsh reaction conditions or the use of expensive coupling reagents. nih.govscispace.comnih.gov The use of urea as a nitrogen source in the direct amidation of carboxylic acids has been demonstrated, and silylated ureas can offer enhanced reactivity in similar transformations. researchgate.net

Similarly, for ester synthesis, the silyl ester intermediate can be treated with an alcohol to yield the corresponding ester. This transesterification-like reaction is driven by the formation of the stable silicon-oxygen bond in the silanol byproduct. The use of organosilicon reagents for the formation of silyl esters as reactive intermediates for further functionalization, including esterification, is a well-established strategy in organic synthesis. core.ac.uk

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Carboxylic Acid | N-Silylated Urea | Amine | Amide |

| Carboxylic Acid | N-Silylated Urea | Alcohol | Ester |

This table illustrates the two-step, one-pot synthesis of amides and esters from carboxylic acids utilizing N-silylated ureas.

N-Silylated Ureas as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. N-silylated ureas can serve as valuable building blocks in MCRs, contributing to the formation of diverse molecular scaffolds, particularly heterocyclic compounds. researchgate.net

Urea and its derivatives are frequently employed in the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and other annelated systems. researchgate.netpjsir.orgrsc.org The presence of the silyl group in N-silylated ureas can enhance their reactivity and solubility in organic solvents, making them attractive substrates for MCRs.

In the synthesis of pyrimidine (B1678525) derivatives, for example, a common approach involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea (B124793) derivative. nih.gov N-silylated ureas can participate in similar condensation reactions, where the silyl group can act as a temporary activating group or be incorporated into the final heterocyclic structure. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, utilizes urea as a key component, and the use of silylated ureas in analogous transformations could offer advantages in terms of reaction conditions and product diversity. beilstein-journals.org

The versatility of MCRs allows for the generation of diverse heterocyclic libraries by systematically varying the starting components. nih.govwindows.net The incorporation of N-silylated ureas into these reaction schemes can lead to the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

| Multicomponent Reaction | Reactants | Heterocyclic Product |

| Biginelli-type reaction | β-ketoester, Aldehyde, N-Silylated Urea | Dihydropyrimidinone derivative |

| Pyrimidine synthesis | 1,3-Diketone, N-Silylated Urea | Pyrimidine derivative |

This table showcases the potential application of N-silylated ureas in well-known multicomponent reactions for heterocyclic synthesis.

The development of radiolabeled compounds is crucial for various applications in medical imaging, particularly for Positron Emission Tomography (PET). Urea-based structures are present in many biologically active molecules, and their labeling with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C), is of significant interest.

Silylated precursors can play a vital role in the synthesis of ¹¹C-labeled ureas. For instance, the reaction of silylamines with [¹¹C]carbon dioxide can provide access to ¹³C-labeled ureas, a methodology that can be extended to the synthesis of their ¹¹C-labeled counterparts. nih.gov The use of silylated amines can facilitate the incorporation of the ¹¹C isotope under mild conditions.

Palladium-mediated oxidative carbonylation reactions using [¹¹C]carbon monoxide and amines are another powerful method for the synthesis of ¹¹C-labeled ureas. nih.gov While this method does not directly involve a silylated urea as a reactant, the principles of using reactive precursors for efficient radiolabeling are relevant. The development of silylated precursors that can be efficiently converted to ¹¹C-labeled ureas is an active area of research, aiming to provide rapid and high-yield radiosyntheses for clinical applications. researchgate.netnih.gov

Catalytic Applications of Urea and Silylated Urea Derivatives

In addition to their stoichiometric applications, urea and its derivatives, including silylated ureas, have emerged as effective organocatalysts for a variety of chemical transformations. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and facilitate reactions. wikipedia.org

The catalytic activity of ureas and thioureas stems from their ability to act as hydrogen-bond donors. The two N-H protons of the urea or thiourea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as carbonyls, thereby increasing their electrophilicity. wikipedia.org

Silica-immobilized cyclic ureas have been shown to be highly effective catalysts for the reduction of carboxylic acids to alcohols via hydrosilylation. researchgate.netnih.gov In this system, it is proposed that the immobilized urea activates the hydrosilane, while silanol groups on the silica (B1680970) surface activate the silyl ester intermediate, leading to efficient hydride transfer. researchgate.netnih.govacs.org This synergistic activation highlights the potential of combining urea-based catalysts with solid supports to enhance their catalytic performance.

While the direct catalytic applications of this compound are not extensively documented, the principles of urea-based organocatalysis suggest that silylated ureas could also function as effective catalysts. The electronic properties of the silyl group could modulate the hydrogen-bonding ability of the urea moiety, potentially leading to catalysts with tailored activity and selectivity. Furthermore, the development of chiral silylated ureas could open avenues for asymmetric organocatalysis. The use of chiral imidazole-containing catalysts for the organocatalytic synthesis of Si-stereogenic compounds highlights the potential of organocatalysis in silicon chemistry. nih.gov

| Catalytic Reaction | Catalyst | Substrate | Product |

| Reduction of Carboxylic Acids | Silica-immobilized cyclic urea | Carboxylic acid, Hydrosilane | Alcohol |

| Various organic transformations | Thiourea derivatives | Carbonyl compounds, etc. | Various products |

This table provides examples of catalytic reactions where urea and its derivatives have been successfully employed.

Urea-Based Organocatalysis (Lewis Acidic, Basic, Chiral Acid Catalysis)

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysis. Urea derivatives are a significant class of organocatalysts, primarily functioning through hydrogen bonding.

Lewis Acidic Catalysis : The primary catalytic function of the urea moiety in this compound stems from its ability to act as a hydrogen-bond donor. The two N-H protons can form non-covalent bonds with Lewis basic sites on a substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine. This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and activating it for nucleophilic attack. illinois.edumdpi.com This mode of activation is a form of Lewis acid catalysis, where the urea acts as a "pseudo-Lewis acid". northwestern.edu

Basic Catalysis : While the N-H protons are acidic, the carbonyl oxygen of the urea group possesses lone pairs of electrons and can function as a Lewis base. This allows it to activate substrates by interacting with Lewis acidic species. The nitrogen atoms also have lone pairs, but their basicity is generally diminished due to resonance with the adjacent carbonyl group.

Chiral Acid Catalysis : To achieve enantioselectivity, the catalyst must be chiral. While this compound itself is achiral, it can be synthetically modified by incorporating a chiral scaffold. Chiral urea derivatives have proven to be highly effective in asymmetric catalysis. nih.govnih.gov In a strategy known as anion-binding catalysis, a chiral urea can associate with a protonated substrate via its counteranion. nih.govwikipedia.org This creates a chiral environment around the reactive center, directing the approach of a nucleophile to favor the formation of one enantiomer over the other. nih.gov This cooperative catalysis has been successfully applied to reactions like the Povarov reaction to generate products with high enantioselectivity. nih.gov

| Catalyst Type | Role of Urea Moiety | Activation Mode |

| Lewis Acidic | Hydrogen-bond donor | Activates electrophiles (e.g., carbonyls, imines) by lowering their LUMO energy. illinois.edu |

| Basic | Lewis base (carbonyl oxygen) | Activates Lewis acidic species. |

| Chiral Acid | Chiral scaffold with H-bond donor | Induces enantioselectivity through formation of a chiral environment around the substrate. nih.gov |

Hydrogen Bonding Catalysis by Urea Moieties

Hydrogen bonding is the cornerstone of urea's catalytic activity. illinois.eduwikipedia.org The urea group features two N-H protons that can act as a bidentate hydrogen-bond donor, forming a well-organized, six-membered ring-like pre-transition state assembly with substrates containing two Lewis basic sites. This dual activation can significantly stabilize anionic intermediates and lower the activation energy of a reaction. wikipedia.orgrsc.org

This catalytic strategy has been employed in a wide array of chemical transformations. wikipedia.orgacs.org Thioureas, which are structurally related to ureas, are often found to be more acidic and thus stronger hydrogen-bond donors. wikipedia.org However, ureas remain highly effective catalysts for many reactions. wikipedia.orgrsc.org The effectiveness of these catalysts has led to their use in numerous asymmetric reactions, including aldol (B89426) additions, Diels-Alder cycloadditions, and Michael additions. illinois.eduwikipedia.org

Table: Representative Reactions Catalyzed by Urea/Thiourea Moieties via Hydrogen Bonding

| Reaction Type | Substrate Activated | Role of Catalyst |

|---|---|---|

| Michael Addition | Nitro-olefin | Stabilizes the incoming negative charge on the nitro group. wikipedia.org |

| Mannich Reaction | Imine | Activates the imine for nucleophilic attack by a silyl ketene (B1206846) acetal. acs.org |

| Diels-Alder | Aldehyde | Activates the aldehyde dienophile via a single hydrogen bond. illinois.edu |

| Friedel-Crafts | Nitroalkene | Activates the electrophile for attack by an indole (B1671886) or pyrrole. northwestern.edunorthwestern.edu |

| Strecker Reaction | Aldimine | Activates the imine for hydrocyanation. acs.org |

Hybrid Catalysts with Metal Coordination

Hybrid catalysts merge the features of metal catalysis with the principles of organocatalysis or biocatalysis to achieve unique reactivity and selectivity. nih.gov The this compound structure can be envisioned as a component in such hybrid systems.

While the urea moiety itself is not a strong metal-coordinating ligand, its carbonyl oxygen can bind to hard metal centers. More sophisticated approaches involve functionalizing the urea molecule with stronger ligand moieties, such as phosphines, pyridines, or oxazolines. researchgate.netresearchgate.net This creates a bifunctional ligand where a metal center can be coordinated to one site while the urea group remains available for hydrogen bonding. researchgate.net

Such a hybrid catalyst could perform cooperative catalysis. For instance, the metal center could activate one substrate while the urea moiety activates another, bringing them together in a specific orientation for the reaction to occur. This concept has been explored by creating artificial metalloenzymes where a metal cofactor is inserted into a protein scaffold, combining the reactivity of the metal with the well-defined chiral environment of the protein. nih.gov Similarly, a urea-containing ligand could provide a secondary coordination sphere around a metal, influencing the selectivity of the transformation. nih.gov

Immobilization of Urea Catalysts on Solid Supports

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, which simplifies recovery, recycling, and reduces product contamination. rsc.orgrsc.orguab.cat

Several strategies exist for the immobilization of urea catalysts:

Covalent attachment: The catalyst can be covalently bonded to the surface of materials like silica, polymers, or nanoparticles. mdpi.com

Entrapment: The catalyst can be physically entrapped within the pores of a support material. mdpi.com

Incorporation into Frameworks: A highly effective method is the incorporation of the urea moiety directly into the structure of a porous crystalline material, such as a Metal-Organic Framework (MOF). northwestern.edu

In a notable example, a custom-synthesized urea-tetracarboxylate molecule was used as an organic strut to construct a zinc-based MOF, NU-601. northwestern.edu This material proved to be a competent and size-selective hydrogen-bond-donor catalyst for Friedel-Crafts reactions, demonstrating significantly higher activity than its homogeneous counterpart, which was largely inactive due to self-aggregation. northwestern.edu

| Immobilization Strategy | Support Material | Advantages |

| Covalent Attachment | Silica, Polymers | Robust anchoring, low leaching. uab.cat |

| Entrapment/Encapsulation | Biopolymers, Sol-gels | Protects the catalyst structure, can improve stability. mdpi.com |

| Framework Integration | Metal-Organic Frameworks (MOFs) | Provides site isolation, prevents self-quenching, allows for size-selective catalysis. northwestern.edu |

Role in Cross-Coupling and Functionalization Reactions

The trimethylsilyl group in this compound links the compound to the broad and synthetically vital field of organosilicon chemistry, particularly in metal-catalyzed cross-coupling and functionalization reactions.

Palladium-Catalyzed Cross-Coupling of Organosilanes

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Organosilanes have emerged as desirable coupling partners due to their low toxicity, cost-effectiveness, and high stability compared to traditional organometallic reagents based on tin or boron. nih.govresearchgate.netresearchgate.net

A key step in these reactions is transmetalation, where the organic group is transferred from silicon to the palladium center. The low reactivity of the carbon-silicon bond often necessitates the use of an activating agent, typically a fluoride (B91410) source like TBAF. nih.govsemanticscholar.org The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate siliconate species, which is much more reactive in the transmetalation step. nih.gov However, the use of fluoride can be problematic, limiting the reaction's functional group tolerance. nih.govnih.gov This is often referred to as the "fluoride problem". nih.gov

Newer protocols have been developed that use organosilanols, which can be activated under milder, fluoride-free basic conditions. nih.govnih.gov While this compound is not typically used as a direct ligand or additive in these reactions, its structural class is highly relevant. Silylated ureas can serve as precursors for various organosilicon reagents or as silylating agents to protect other functional groups during a synthetic sequence. researchgate.net

Difluoromethylation Reactions Involving Trimethylsilyl Reagents

The introduction of a difluoromethyl (–CF₂H) group into organic molecules is of great interest, particularly in pharmaceutical chemistry, as it can significantly alter a molecule's biological properties. rsc.orgrsc.org Consequently, numerous methods for difluoromethylation have been developed.

Many of these reactions employ trimethylsilyl-containing reagents. For example, heteroaryl-N-difluoromethyltrimethylsilanes can serve as sources of difluoromethyl anions for addition to carbonyl compounds, a reaction that is often catalyzed by fluoride ions. researchgate.net Another approach involves the use of difluorocarbene reagents, which can react with heteroatom nucleophiles to form the desired difluoromethylated products. researchgate.net

The specific role of this compound in these reactions is primarily as a potential synthetic building block. Its structural motif is found in precursors to other synthetically useful reagents. For instance, the related compound N-nitroso-N-(trimethylsilylmethyl)urea is a well-known precursor for generating trimethylsilyldiazomethane, a versatile reagent. This suggests that this compound could be a valuable starting material for the synthesis of more complex trimethylsilyl-containing reagents used in difluoromethylation or other functionalization reactions.

Computational Chemistry and Theoretical Modeling of N Silylated Ureas

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate geometric parameters, electronic distributions, and energetic landscapes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.comnih.gov This method is widely used for the geometry optimization of molecules, a process that involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. google.comarxiv.org For N-silylated ureas, DFT calculations can predict key structural parameters.

The process of geometry optimization using DFT involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. google.com Various exchange-correlation functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. umt.edu.mynih.gov